CGP-78608
CAS No.: 206648-13-7
Cat. No.: VC0005439
Molecular Formula: C11H13BrN3O5P
Molecular Weight: 378.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 206648-13-7 |
---|---|
Molecular Formula | C11H13BrN3O5P |
Molecular Weight | 378.12 g/mol |
IUPAC Name | [(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid |
Standard InChI | InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1 |
Standard InChI Key | DPFHVUSPVHRVFL-YFKPBYRVSA-N |
Isomeric SMILES | C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O |
SMILES | CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O |
Canonical SMILES | CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O |
Chemical and Structural Profile of CGP-78608
CGP-78608 hydrochloride (molecular formula: ) is the monohydrochloride salt of the parent compound CGP-78608. The molecular structure features a phosphonic acid group attached to a chiral carbon center, coupled with a brominated tetrahydroquinoxaline moiety (Fig. 1) .
Table 1: Key chemical and biological properties of CGP-78608 hydrochloride
Property | Value |
---|---|
Molecular Weight | 414.58 g/mol |
Purity | ≥98% |
IC₅₀ (GluN1 glycine site) | 5 nM |
Selectivity Ratio | >500-fold vs. AMPA/kainate receptors |
EC₅₀ (GluN1/GluN3A) | 26.3 nM |
Aqueous Solubility | Enhanced via hydrochloride formulation |
The hydrochloride salt formulation improves aqueous solubility, facilitating systemic administration in experimental models . Stereochemical specificity is critical for activity, with the (1S) configuration exhibiting optimal receptor interactions .
Pharmacological Effects on NMDA Receptor Subtypes
Antagonism at Conventional GluN1/GluN2 Receptors
CGP-78608 demonstrates potent competitive antagonism at GluN1/GluN2 NMDA receptors through high-affinity binding to the glycine co-agonist site (IC₅₀ = 5 nM) . This activity shows remarkable subunit specificity:
-
500-fold selectivity over AMPA receptors (IC₅₀ = 3 μM)
The antagonistic effects are fully reversible with slow dissociation kinetics ( ≈ 20-30 s), suggesting tight binding to the GluN1 agonist-binding domain . This prolonged receptor occupancy underlies its efficacy in in vivo anticonvulsant models following systemic administration .
Potentiation of GluN1/GluN3A Excitatory Glycine Receptors
In a striking contrast, CGP-78608 acts as an ultra-potent positive allosteric modulator of GluN1/GluN3A diheteromeric receptors . Key enhancements include:
-
128-fold increase in peak glycine-induced currents
-
335-fold amplification of steady-state responses
-
20-fold prolongation of desensitization time constant ( from 81 ms to 1.64 s)
This potentiation requires intact GluN1 ligand-binding domains, as demonstrated by abolished effects in GluN1-F484A mutants . The EC₅₀ for potentiation (26.3 nM) mirrors the IC₅₀ for GluN1/GluN2 antagonism, suggesting similar binding affinities but divergent functional outcomes depending on receptor composition .
Mechanisms of Action and Subunit Interactions
Allosteric Coupling Between Subunit Domains
CGP-78608's dual modulatory effects arise from its ability to differentially influence inter-subunit communication:
-
GluN1/GluN2 complexes: Occupancy of GluN1 ABD prevents glycine binding, stabilizing closed-channel states .
-
GluN1/GluN3A complexes: Binding induces conformational changes that:
The state-dependent potentiation is particularly pronounced when CGP-78608 binds prior to glycine application, indicating preferential interaction with resting receptor conformations .
Redox Modulation of Receptor Activity
GluN1/GluN3A receptors exhibit redox-sensitive gating modulated by a disulfide bond in the GluN3A amino-terminal domain . Under reducing conditions:
-
Ambient glycine concentrations (≈1-3 μM) induce tonic receptor activation
-
CGP-78608 converts transient responses into sustained currents ( from 0.3 to 0.8)
This redox plasticity suggests CGP-78608 may differentially modulate receptor activity in pathological states characterized by oxidative stress, such as ischemia or neurodegenerative diseases.
Therapeutic Implications and Experimental Applications
Neuroprotective Applications
The compound's ability to enhance GluN1/GluN3A signaling has implications for:
-
Neurodevelopment: Juvenile hippocampal neurons show functional GluN1/GluN3A responses potentiated by CGP-78608
-
Synaptic plasticity: Tonic glycine currents may modulate metaplasticity thresholds
-
Excitotoxicity prevention: GluN1/GluN3A activation counterbalances Ca²⁺ overload via GluN1/GluN2 overactivation
Comparative Pharmacology with Related Compounds
Recent studies contrast CGP-78608 with other GluN1 antagonists:
Compound | GluN1/GluN3A Potentiation | Glycine EC₅₀ Shift | Desensitization Reduction |
---|---|---|---|
CGP-78608 | 128-fold | 5.5-fold rightward | 84% reduction |
L-689,560 | 45-fold | 3.2-fold rightward | 62% reduction |
5,7-DCKA | No effect | N/A | N/A |
Data from demonstrate CGP-78608's superior efficacy in modulating GluN1/GluN3A receptor kinetics compared to structural analogs.
Chemical Synthesis and Derivative Development
The synthetic route to CGP-78608 involves:
-
Bromination of tetrahydroquinoxaline precursors
-
Stereoselective phosphonate group introduction
Ongoing structure-activity relationship (SAR) studies focus on:
-
Chiral center modifications: Investigating (1R) enantiomer activity
-
Halogen substitutions: Replacing bromine with fluorine/chlorine
-
Phosphonate bioisosteres: Enhancing blood-brain barrier penetration
Future Research Directions
-
Structural biology: Cryo-EM studies of CGP-78608-bound GluN1/GluN3A complexes
-
Behavioral phenotyping: Cognitive effects in GluN3A knockout models
-
Therapeutic optimization: Prodrug strategies for enhanced CNS bioavailability
-
Clinical translation: Phase I safety studies for epilepsy indications
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume